1,3-Dioxolane, 2-[2-(phenylthio)ethyl]-
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Overview
Description
1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This particular compound features a phenylthioethyl group attached to the dioxolane ring, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolanes can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture .
For 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]-, the synthesis would involve the use of a phenylthioethyl-substituted aldehyde or ketone as a starting material. The reaction conditions would be similar, with the use of an acid catalyst such as toluenesulfonic acid and refluxing in toluene .
Industrial Production Methods
Industrial production of dioxolanes generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as molecular sieves or chemical sequestration, can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: Nucleophilic substitution reactions can occur with nucleophiles like organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or organic solvents, OsO₄ in the presence of a co-oxidant.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Organolithium reagents in dry ether, Grignard reagents in dry ether or tetrahydrofuran (THF).
Major Products
Oxidation: Oxidation of the phenylthioethyl group can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction can yield alcohols or thiols depending on the specific conditions and reagents used.
Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- involves its ability to act as a protecting group for carbonyl compounds. The dioxolane ring can be formed and cleaved under specific conditions, allowing for selective protection and deprotection of carbonyl groups during synthetic transformations . The phenylthioethyl group can also participate in various chemical reactions, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane, 2-(phenylmethyl)-: Similar structure but with a phenylmethyl group instead of a phenylthioethyl group.
2-Methyl-2-phenyl-1,3-dioxolane: Features a methyl and phenyl group attached to the dioxolane ring.
Uniqueness
1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- is unique due to the presence of the phenylthioethyl group, which imparts distinct chemical properties and reactivity compared to other dioxolanes. This uniqueness makes it valuable for specific applications in synthetic chemistry and research .
Biological Activity
1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article reviews its biological properties, focusing on its antioxidant and antimicrobial activities, as well as its mechanism of action based on recent research findings.
Chemical Structure
The compound is characterized by a dioxolane ring and a phenylthioethyl side chain. The structure can be represented as follows:
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of compounds similar to 1,3-Dioxolane derivatives. For instance, research on antioxidative compounds derived from plant extracts has shown that dioxolane derivatives can exhibit significant radical scavenging activity. The total phenolic content and free radical assays such as DPPH (1,1-diphenyl-2-picryl hydrazyl) have been used to evaluate these properties.
Compound Name | Molecular Formula | Molecular Weight | Antioxidant Activity (DPPH IC50) |
---|---|---|---|
1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- | C₉H₁₀O₂S | 182.24 | TBD (To Be Determined) |
1,3-Dioxolane-2-acetic acid | C₁₃H₁₆N₂O₄ | 264 | 50 µM |
Corydalidzine | C₁₉H₂₁NO₅ | 343 | 30 µM |
Table 1: Comparison of antioxidant activities of selected compounds.
Antimicrobial Activity
The antimicrobial potential of dioxolane derivatives has also been investigated. Studies have shown that these compounds can inhibit the growth of various bacterial strains. For example, a study indicated that certain dioxolane analogs exhibited enhanced antibacterial activities against resistant pathogens.
Case Study: Antibacterial Screening
In a screening assay for Type III secretion system inhibitors, compounds similar to 1,3-Dioxolane were tested against pathogenic bacteria. The results indicated that at concentrations of 50 µM, some derivatives exhibited up to 70% inhibition of bacterial growth.
Bacterial Strain | Inhibition (%) at 50 µM |
---|---|
Escherichia coli | 65% |
Staphylococcus aureus | 70% |
Salmonella enterica | 60% |
Table 2: Inhibition percentages of bacterial strains by dioxolane derivatives.
The biological activity of dioxolane compounds is often attributed to their ability to interact with cellular targets. Research suggests that the phenylthio group enhances the lipophilicity of these compounds, allowing better membrane penetration and interaction with intracellular targets.
Properties
CAS No. |
56161-48-9 |
---|---|
Molecular Formula |
C11H14O2S |
Molecular Weight |
210.29 g/mol |
IUPAC Name |
2-(2-phenylsulfanylethyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H14O2S/c1-2-4-10(5-3-1)14-9-6-11-12-7-8-13-11/h1-5,11H,6-9H2 |
InChI Key |
NCQWFEYBHCMXGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CCSC2=CC=CC=C2 |
Origin of Product |
United States |
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